Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1400644-30-5
VCID: VC0111837
InChI: InChI=1S/C14H20N2O4/c1-19-9-5-8-15-13(17)10-16-14(18)20-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18)
SMILES: COCCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Molecular Formula: C14H20N2O4
Molecular Weight: 280.324

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate

CAS No.: 1400644-30-5

Cat. No.: VC0111837

Molecular Formula: C14H20N2O4

Molecular Weight: 280.324

* For research use only. Not for human or veterinary use.

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate - 1400644-30-5

Specification

CAS No. 1400644-30-5
Molecular Formula C14H20N2O4
Molecular Weight 280.324
IUPAC Name benzyl N-[2-(3-methoxypropylamino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C14H20N2O4/c1-19-9-5-8-15-13(17)10-16-14(18)20-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18)
Standard InChI Key JVQSDPXPFAVXGF-UHFFFAOYSA-N
SMILES COCCCNC(=O)CNC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structure

Molecular Identification

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is characterized by specific molecular identifiers that distinguish it from related compounds. The compound features a benzyl carbamate group connected to a methoxypropyl chain through a carbamoylmethyl linker.

ParameterValue
CAS Number1400644-30-5
Molecular FormulaC₁₄H₂₀N₂O₄
Molecular Weight280.32
IUPAC NamePhenylmethyl N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]carbamate
Alternative NamesCarbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester; Benzyl n-[(3-methoxypropyl)carbamoylmethyl]carbamate

The molecular structure contains several key functional groups, including a benzyl group, carbamate linkages, and a methoxy terminal group, which collectively contribute to its chemical behavior and potential applications .

Structural Characteristics

The compound features a complex arrangement of functional groups:

  • A benzyl (phenylmethyl) group

  • A carbamate linkage (N-C(=O)-O)

  • A carbamoylmethyl connecting segment

  • A 3-methoxypropyl terminal chain

This structural arrangement creates a molecule with multiple reactive sites and distinctive chemical properties. The presence of both carbamate and amide functional groups provides potential for hydrogen bonding and various chemical interactions.

Physical and Chemical Properties

Physical Properties

Based on its molecular structure and the properties of similar compounds, Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is expected to exhibit the following physical characteristics:

PropertyCharacteristic
Physical StateSolid at room temperature
ColorWhite to off-white
SolubilityLikely soluble in organic solvents such as ethyl acetate, chloroform, and methanol; Limited solubility in water
Melting PointEstimated between 80-120°C (based on similar carbamate compounds)

Chemical Properties

The chemical behavior of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is largely determined by its functional groups:

  • The carbamate group (-NH-CO-O-) is susceptible to hydrolysis under acidic or basic conditions

  • The amide linkage provides stability and hydrogen bonding capability

  • The methoxy terminal group contributes to the compound's polarity and potential reactivity

  • The benzyl group offers opportunities for aromatic interactions and modifications

These properties make the compound potentially useful in various chemical reactions and applications, particularly as a building block or intermediate in organic synthesis.

Synthesis and Preparation

General Synthetic Approach

A potential synthetic pathway could involve:

  • Preparation of a carbamoylmethyl intermediate

  • Reaction with 3-methoxypropylamine to form the amide linkage

  • Protection of the resulting amino group with benzyl chloroformate to form the carbamate

Analogous Synthesis

The synthesis of the related compound Benzyl N-(3-hydroxypropyl)carbamate provides insights into potential methods:

"3-Amino-l-propanol was dissolved in a mixture of dioxane and water, and to the resulting solution were added under ice-cooling sodium hydrogen carbonate and benzyloxychloride. The resultant mixture was stirred at that temperature for 1.5 hours. Ethyl acetate and water were added to the reaction solution obtained."

This approach yielded 62% of the product and might be adapted for the synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate with appropriate modifications to incorporate the carbamoylmethyl group and methoxy functionality.

Related Compounds and Structural Analogs

Understanding the properties and applications of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can be enhanced by examining structurally related compounds.

Direct Structural Analogs

Several compounds share structural similarities with Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate:

CompoundCAS NumberKey Difference
Benzyl N-(3-hydroxypropyl)carbamate34637-22-4Contains hydroxyl group instead of methoxypropylcarbamoylmethyl group
Benzyl (methoxymethyl)carbamate94471-35-9Simpler structure with methoxymethyl group directly attached to carbamate
Benzyl (2-bromoethyl)carbamate53844-02-3Contains bromoethyl group instead of methoxypropylcarbamoylmethyl group

Benzyl N-(3-hydroxypropyl)carbamate

This related compound has been more extensively studied and shares the benzyl carbamate core structure. It has the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 . Its physical properties include:

  • Melting point: 50-53°C

  • Appearance: White solid

  • GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)

The synthesis methods for this compound (described in section 3.2) may provide insights into approaches for synthesizing Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.

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